1,4-Diiodooctafluorobutane

説明

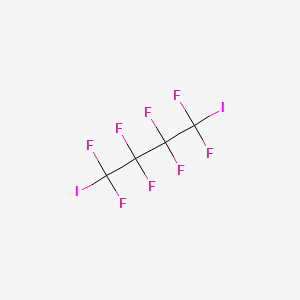

Structure

3D Structure

特性

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8I2/c5-1(6,3(9,10)13)2(7,8)4(11,12)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILAKKYYZPDQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)I)(F)F)(C(F)(F)I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190948 | |

| Record name | Perfluoro-1,4-diiodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-50-8 | |

| Record name | 1,4-Diiodoperfluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-1,4-diiodobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-1,4-diiodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diiodooctafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and primary applications of 1,4-diiodooctafluorobutane. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of materials science, supramolecular chemistry, and drug discovery.

Chemical Identity and Physical Properties

This compound, a perfluorinated alkyl iodide, is a key building block in various advanced chemical syntheses. Its unique electronic and structural properties make it a valuable tool for creating novel molecular architectures.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 375-50-8 |

| Molecular Formula | C4F8I2 |

| Molecular Weight | 453.84 g/mol |

| IUPAC Name | 1,1,2,2,3,3,4,4-Octafluoro-1,4-diiodobutane |

| Synonyms | Octafluoro-1,4-diiodobutane, Perfluoro-1,4-diiodobutane, I(CF2)4I |

| InChI Key | JILAKKYYZPDQBE-UHFFFAOYSA-N |

| SMILES | FC(F)(I)C(F)(F)C(F)(F)C(F)(F)I |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Liquid |

| Appearance | Colorless to light yellow or pink liquid[1] |

| Melting Point | -9 °C |

| Boiling Point | 150 °C |

| Density | 2.474 g/mL at 25 °C |

| Refractive Index | n20/D 1.429 |

| Vapor Pressure | 16 hPa at 25 °C[1] |

| Water Solubility | 9.3 mg/L at 20 °C[1] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in hexane.[1] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is light-sensitive and should be stored accordingly.

Table 3: Hazard and Precautionary Information for this compound

| Category | Information |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Protect from light. Store in a refrigerator.[1] |

| Incompatibilities | Strong oxidizing agents, active metals.[1] |

| Stability | Stable under recommended storage conditions, but sensitive to light.[1] |

Key Applications and Experimental Protocols

This compound is a versatile reagent with significant applications in supramolecular chemistry and polymer science.

Supramolecular Chemistry: Halogen Bonding

A primary application of this compound is as a robust halogen bond donor in crystal engineering. The electrophilic regions on the iodine atoms, amplified by the electron-withdrawing perfluorinated backbone, readily interact with Lewis basic sites on other molecules to form highly directional and predictable non-covalent bonds. This property is extensively utilized in the rational design and synthesis of co-crystals with desired structural motifs and properties.

Generalized Experimental Protocol for Co-crystal Synthesis:

While specific conditions vary depending on the co-former, a general procedure for forming co-crystals with this compound involves solution-based methods.

Materials:

-

This compound

-

Halogen bond acceptor (e.g., pyridine-containing molecules, N-oxides)

-

Appropriate solvent (e.g., ethanol, dichloromethane)

Procedure:

-

Equimolar amounts of this compound and the halogen bond acceptor are dissolved in a minimal amount of a suitable solvent. Gentle heating may be applied to facilitate dissolution.

-

The resulting solution is filtered to remove any particulate matter.

-

The clear solution is allowed to stand undisturbed at room temperature for slow evaporation.

-

Crystals suitable for single-crystal X-ray diffraction are typically formed over a period of several days.

-

The crystals are isolated by decantation or filtration and washed with a small amount of cold solvent.

-

The co-crystals are then dried under ambient conditions.

Alternative methods such as liquid-assisted grinding or reaction crystallization may also be employed for co-crystal screening and synthesis.[2][3]

Polymer Chemistry: Radical Polymerization

In the field of polymer chemistry, perfluoroalkyl iodides like this compound can act as chain transfer agents or telogens in radical polymerization processes.[4][5] The relatively weak carbon-iodine bond can undergo homolytic cleavage to initiate polymerization or be transferred to a growing polymer chain, thereby controlling the molecular weight of the resulting polymer. This process, known as iodine-transfer polymerization (ITP), is a form of controlled radical polymerization.

Conceptual Role in Iodine-Transfer Polymerization (ITP):

-

Initiation: A conventional radical initiator (e.g., AIBN) decomposes to generate radicals.

-

Chain Transfer: The initiator radical or a growing polymer radical abstracts an iodine atom from this compound, creating a new radical on the perfluorinated chain and a dormant polymer chain.

-

Reinitiation: The perfluorinated radical can then initiate the polymerization of a monomer.

-

Equilibrium: A dynamic equilibrium is established between active (propagating) and dormant (iodine-terminated) polymer chains. This reversible activation-deactivation process allows for a more controlled polymerization, leading to polymers with lower dispersity compared to conventional free-radical polymerization.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known chemical shifts of similar fluorinated compounds, the following are expected regions for NMR signals.

19F NMR: The fluorine atoms in the -CF2- groups are expected to resonate in the range of -110 to -140 ppm relative to CFCl3. The two chemically non-equivalent fluorine environments (adjacent to iodine and in the center of the chain) would likely result in two distinct signals. For the similar compound 1,4-diiodotetrafluorobenzene, the 19F NMR signal appears at approximately -118.56 ppm.[6]

13C NMR: The carbon atoms in the perfluorinated chain will be significantly influenced by the attached fluorine and iodine atoms. The signals are expected to appear as triplets due to C-F coupling. The chemical shifts for carbons in fluorinated alkanes can vary widely.

IR Spectroscopy: The infrared spectrum would be dominated by strong C-F stretching vibrations, typically observed in the region of 1100-1300 cm-1. C-I stretching vibrations would appear at lower wavenumbers. The absence of other characteristic functional group absorptions would be a key feature.

References

- 1. Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY—To extract 1D 19F NMR spectrum of each compound— | Applications Notes | JEOL Ltd. [jeol.com]

- 2. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. esrf.fr [esrf.fr]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 1,4-Diiodooctafluorobutane: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodooctafluorobutane, with the chemical formula C₄F₈I₂, is a perfluorinated alkyl iodide that serves as a valuable building block in organic synthesis, materials science, and particularly in the development of fluorinated pharmaceuticals. The incorporation of a perfluorinated chain can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics.

Physical and Chemical Properties

This compound is a dense, non-flammable liquid at room temperature. It is generally stable but can be sensitive to light, and it is incompatible with active metals and strong oxidizing agents.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄F₈I₂ | [2][3] |

| Molecular Weight | 453.84 g/mol | [2][3] |

| Appearance | Clear colorless to light yellow or pink liquid | [1] |

| Melting Point | -9 °C | [3] |

| Boiling Point | 150 °C | [3] |

| Density | 2.474 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.429 | [3] |

| Vapor Pressure | 16 hPa at 25 °C | [3] |

| Water Solubility | 9.3 mg/L at 20 °C | [1] |

| Stability | Stable, but light sensitive. Incompatible with active metals, strong oxidants. | [1] |

| CAS Number | 375-50-8 | [2] |

Experimental Protocols

Synthesis: Telomerization of Tetrafluoroethylene

This compound is commonly synthesized via the telomerization of tetrafluoroethylene (TFE) with a source of iodine. This free-radical chain reaction allows for the controlled addition of TFE units to form the perfluorinated backbone.

Reaction Scheme:

Caption: Synthesis of this compound via telomerization.

Detailed Methodology:

A detailed experimental protocol for the synthesis of perfluoroalkyl iodides, including those of similar chain length to this compound, can be adapted from established industrial processes. The following is a generalized procedure based on the principles of TFE telomerization:

-

Reactor Preparation: A high-pressure stainless-steel autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can inhibit free-radical reactions.

-

Charging the Reactor: The reactor is charged with a source of iodine. This can be elemental iodine (I₂) in combination with iodine pentafluoride (IF₅) or iodine monochloride (ICl) in the presence of a Lewis acid catalyst. The choice of iodinating agent can influence the reaction conditions and product distribution.

-

Introduction of Tetrafluoroethylene: Tetrafluoroethylene (TFE) gas is then introduced into the sealed reactor. The pressure is carefully monitored and maintained at a specific level, which is a critical parameter for controlling the chain length of the resulting telomers.

-

Initiation: The reaction is initiated either by heating the reactor to a specific temperature (thermal initiation) or by exposing it to ultraviolet (UV) light (photoinitiation). This generates iodine radicals, which then react with TFE to start the polymerization process.

-

Reaction Monitoring: The reaction is allowed to proceed for a set period, during which the pressure and temperature are continuously monitored. The consumption of TFE will lead to a drop in pressure, indicating the progress of the reaction.

-

Termination and Workup: Once the desired conversion is achieved, the reactor is cooled, and any unreacted TFE is carefully vented. The crude reaction mixture, containing this compound and a distribution of other perfluoroalkyl diiodides of varying chain lengths, is then collected.

Purification: Fractional Distillation

The crude product from the telomerization reaction is a mixture of diiodoperfluoroalkanes with different chain lengths. Purification of the desired this compound is typically achieved by fractional distillation under reduced pressure.

Experimental Workflow:

Caption: Purification of this compound by fractional distillation.

Detailed Methodology:

-

Apparatus Setup: A fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source, is assembled.

-

Charging the Flask: The crude reaction mixture is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Distillation under Reduced Pressure: The system is evacuated to the desired pressure. Applying a vacuum lowers the boiling points of the components, allowing for distillation at lower temperatures and preventing potential decomposition.

-

Heating and Fraction Collection: The flask is gently heated. The component with the lowest boiling point will vaporize first, ascend the fractionating column, condense, and be collected in the receiving flask. The temperature at the head of the column is monitored closely. Fractions are collected based on their boiling points. The fraction corresponding to the boiling point of this compound at the applied pressure is collected as the pure product.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR Spectroscopy: Due to the presence of fluorine atoms, ¹⁹F NMR is the most informative NMR technique for characterizing this molecule. The spectrum is expected to show two distinct signals corresponding to the two different chemical environments of the fluorine atoms: the -CF₂I group and the internal -CF₂- group.

-

Expected Chemical Shifts: The fluorine atoms attached to the carbon bearing the iodine atom (-CF₂I) are expected to have a chemical shift in the range of -50 to -70 ppm (relative to CFCl₃). The internal fluorine atoms (-CF₂-) will likely appear further upfield, in the range of -110 to -130 ppm.

-

Coupling: Complex spin-spin coupling (J-coupling) will be observed between the non-equivalent fluorine atoms, leading to splitting of the signals into multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon backbone.

-

Expected Chemical Shifts: Two signals are expected. The carbon atom bonded to iodine (-CF₂I) will be significantly shifted downfield due to the electronegativity of both fluorine and iodine. The internal carbon atom (-CF₂-) will appear at a different chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the C-F bond stretching vibrations.

-

Characteristic Absorptions: Strong, broad absorption bands are expected in the region of 1100-1300 cm⁻¹, which is characteristic of C-F stretching in perfluorinated compounds. The absence of C-H stretching bands (around 2850-3000 cm⁻¹) confirms the perfluorinated nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 454, corresponding to the molecular weight of C₄F₈I₂.

-

Fragmentation Pattern: Common fragmentation pathways for perfluoroalkyl iodides involve the loss of an iodine atom (I⁺, m/z = 127) or cleavage of the C-C and C-I bonds. Characteristic fragment ions would include [C₄F₈I]⁺, [C₃F₆I]⁺, and various perfluorinated carbon fragments.

Logical Relationship of Analytical Techniques:

Caption: Interrelation of spectroscopic methods for structural elucidation.

Conclusion

This compound is a key fluorinated building block with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its physical and chemical properties, along with generalized experimental protocols for its synthesis and purification. The outlined spectroscopic analysis methods are crucial for the unambiguous identification and quality control of this important compound. Researchers and scientists can utilize this information to effectively synthesize, purify, and characterize this compound for their specific applications.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Diiodooctafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodooctafluorobutane, with the chemical formula I(CF₂)₄I, is a versatile fluorinated building block of significant interest in organic synthesis, materials science, and particularly in the pharmaceutical industry. Its rigid perfluorinated backbone and terminal iodine atoms make it a valuable reagent for the introduction of fluorinated moieties into organic molecules. The presence of the octafluorobutane chain can significantly alter the physicochemical properties of parent compounds, often leading to enhanced thermal stability, lipophilicity, and metabolic resistance. This guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, complete with experimental protocols, quantitative data, and process diagrams.

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound and other α,ω-diiodoperfluoroalkanes is the telomerization of tetrafluoroethylene (TFE) with a source of iodine. This free-radical chain reaction allows for the controlled addition of TFE units to an iodine-containing telogen.

Telomerization of Tetrafluoroethylene (TFE)

The telomerization reaction involves the reaction of a telogen (a chain transfer agent, in this case, iodine or an iodine-containing compound) with a taxogen (a monomer that undergoes polymerization, here TFE). The process is typically initiated by thermal or photochemical means, or by a chemical initiator. In the synthesis of diiodoperfluoroalkanes, a mixture of elemental iodine (I₂) and iodine pentafluoride (IF₅) is often employed as the telogen.

Reaction Scheme:

The overall reaction can be represented as follows:

I₂ + n CF₂=CF₂ → I(CF₂CF₂)nI

For the synthesis of this compound, n=2.

Experimental Protocol: Telomerization of TFE

The following is a representative experimental protocol based on established literature for the synthesis of α,ω-diiodoperfluoroalkanes.[1][2]

Materials and Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, thermocouple, pressure transducer, and gas inlet/outlet valves.

-

Tetrafluoroethylene (TFE) gas

-

Iodine (I₂)

-

Iodine pentafluoride (IF₅)

-

Anhydrous solvent (e.g., perfluoro(methylcyclohexane))

-

Vacuum pump

-

Standard laboratory glassware for workup and purification.

Procedure:

-

Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can inhibit the radical reaction.

-

Charging the Reactor: The reactor is charged with elemental iodine and the anhydrous solvent. The reactor is then cooled, and iodine pentafluoride is carefully added. The amounts of I₂ and IF₅ are chosen to achieve the desired average chain length of the diiodoalkane products.

-

Introduction of TFE: The reactor is sealed and evacuated. Tetrafluoroethylene is then introduced into the reactor to a predetermined pressure. The pressure will depend on the desired reaction rate and the safety limits of the equipment.

-

Reaction Conditions: The reactor is heated to the desired reaction temperature, typically in the range of 100-150 °C. The reaction is highly exothermic, and careful temperature control is crucial. The reaction mixture is stirred vigorously to ensure efficient mixing of the gas and liquid phases. The pressure is monitored throughout the reaction; as TFE is consumed, the pressure will drop. Additional TFE can be fed into the reactor to maintain a constant pressure and continue the reaction.

-

Reaction Work-up: After the desired reaction time or TFE consumption, the reactor is cooled to room temperature. Any unreacted TFE is carefully vented. The crude reaction mixture, a dark solution, is then collected from the reactor.

-

Initial Purification: The crude product is typically washed with an aqueous solution of sodium thiosulfate or sodium bisulfite to remove unreacted iodine. The organic layer is then separated, washed with water, and dried over an appropriate drying agent (e.g., magnesium sulfate).

Quantitative Data:

The telomerization of TFE produces a mixture of diiodoperfluoroalkanes with varying chain lengths (I(CF₂CF₂)nI where n = 1, 2, 3, ...). The distribution of these products depends on the molar ratio of TFE to the iodine telogen. By carefully controlling the reaction conditions, the yield of the desired this compound (n=2) can be maximized.

| Parameter | Value/Range | Reference |

| Typical Yield of I(CF₂)₄I | 40-60% (of the total product mixture) | [1] |

| Reaction Temperature | 100 - 150 °C | [2] |

| Reaction Pressure | 10 - 50 bar | [2] |

Note: The yield is highly dependent on the specific reaction conditions and the efficiency of the subsequent purification steps.

Reaction Mechanism and Logical Workflow

The synthesis of this compound via telomerization proceeds through a free-radical chain mechanism.

Caption: Free-radical telomerization mechanism for this compound synthesis.

Purification of this compound

The crude product from the telomerization reaction is a mixture of homologous diiodoperfluoroalkanes and may contain unreacted starting materials and byproducts. High purity this compound is typically obtained through fractional distillation under reduced pressure.

Fractional Vacuum Distillation

Given the relatively high boiling point of this compound at atmospheric pressure (150 °C), vacuum distillation is the preferred method to prevent potential decomposition and to reduce the energy requirements for the purification process.[3][4][5] The different boiling points of the homologous diiodoperfluoroalkanes allow for their separation by fractional distillation.

Physical Properties for Distillation:

| Property | Value | Reference(s) |

| Boiling Point (atm) | 150 °C | |

| Melting Point | -9 °C | |

| Density (25 °C) | 2.474 g/mL |

Experimental Protocol: Vacuum Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks

-

Vacuum pump

-

Manometer

-

Heating mantle with a stirrer

-

Cold trap

Procedure:

-

Setup: The fractional distillation apparatus is assembled. It is crucial to ensure all glass joints are properly sealed (using appropriate vacuum grease) to maintain a stable vacuum. A cold trap is placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive iodine-containing vapors.

-

Charging the Flask: The crude, dried this compound is charged into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Distillation: The system is slowly evacuated to the desired pressure. The heating mantle is then turned on, and the temperature is gradually increased. The mixture is stirred to prevent bumping.

-

Fraction Collection: The lower-boiling fractions, primarily I(CF₂)₂I, will distill first. As the temperature of the vapor at the top of the column rises and stabilizes, the fraction corresponding to this compound is collected in a separate receiving flask. The higher-boiling homologues (e.g., I(CF₂)₆I) will remain in the distillation flask.

-

Purity Assessment: The purity of the collected fractions can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is typically achievable with careful fractional distillation.[6]

Logical Workflow for Purification

Caption: Purification workflow for this compound.

Alternative Purification Method: Recrystallization

While distillation is the primary method for purifying liquid this compound, recrystallization can be employed, particularly for removing small amounts of impurities or if the compound is a solid at the working temperature. Given its low melting point of -9 °C, this would require low-temperature crystallization techniques.

General Recrystallization Protocol:

-

Solvent Selection: A suitable solvent is one in which this compound is soluble at a higher temperature but sparingly soluble at a lower temperature. A non-polar organic solvent would be a logical starting point for solvent screening.

-

Dissolution: The impure compound is dissolved in a minimal amount of the hot solvent.

-

Cooling: The solution is slowly cooled to induce crystallization of the pure compound.

-

Isolation: The crystals are isolated by filtration and washed with a small amount of the cold solvent.

-

Drying: The purified crystals are dried under vacuum.

Finding an optimal solvent system would require experimental screening. Common non-polar solvents that could be tested include hexane, heptane, or perfluorinated solvents.

Safety Considerations

-

This compound: This compound is light-sensitive and should be stored in a dark, cool place. It is incompatible with active metals and strong oxidizing agents.[7] It is considered toxic, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling.

-

Tetrafluoroethylene (TFE): TFE is a flammable gas that can form explosive peroxides in the presence of oxygen. It must be handled with extreme care in an oxygen-free environment.

-

Iodine and Iodine Pentafluoride: These are corrosive and toxic materials. They should be handled in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is predominantly achieved through the telomerization of tetrafluoroethylene, a process that allows for the construction of the perfluorinated carbon chain. While this method produces a mixture of homologues, the desired product can be efficiently isolated and purified to a high degree using fractional vacuum distillation. This in-depth guide provides the fundamental knowledge and procedural outlines necessary for researchers and professionals to synthesize and purify this important fluorinated building block for its various applications in science and industry.

References

Theoretical Insights into the Reactivity of 1,4-Diiodooctafluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodooctafluorobutane [I(CF₂)₄I] is a key building block in fluorinated materials science and a valuable precursor in organic synthesis. Its reactivity is dominated by the two carbon-iodine (C-I) bonds, which serve as versatile functional handles for a variety of chemical transformations. Understanding the theoretical underpinnings of its reactivity is paramount for designing novel synthetic routes and predicting the behavior of this compound in complex chemical environments. This technical guide provides an in-depth analysis of the reactivity of this compound from a theoretical perspective, integrating computational data with fundamental principles of physical organic chemistry.

Theoretical Background and Computational Methodology

The reactivity of this compound can be effectively probed using computational chemistry methods, primarily Density Functional Theory (DFT). DFT allows for the calculation of various molecular properties that provide insights into chemical behavior.

Key Theoretical Concepts:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Bond Dissociation Energy (BDE): The BDE of the C-I bond is a critical parameter for predicting the facility of homolytic cleavage and the subsequent radical-based reactions.

-

Reaction Pathways and Transition States: Computational modeling can elucidate the step-by-step mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies, which govern reaction rates.

Computational Protocol:

A common and effective computational approach for studying molecules like this compound involves the following steps:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculations: These calculations confirm that the optimized structure corresponds to a true energy minimum and provide thermodynamic data such as zero-point vibrational energy.

-

Single-Point Energy Calculations: More accurate energy calculations are performed on the optimized geometry using higher-level theoretical methods or larger basis sets.

-

FMO and MEP Analysis: The frontier molecular orbitals and molecular electrostatic potential are calculated to assess reactivity.

-

Reaction Modeling: For specific reactions, the structures of reactants, products, and transition states are optimized, and the corresponding activation energies and reaction enthalpies are calculated.

A representative computational methodology employed in the study of this compound and its co-crystals utilizes Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1]

Reactivity Analysis

The reactivity of this compound is primarily centered around the C-I bonds and can be broadly categorized into radical reactions and nucleophilic substitutions.

Radical Reactions

The relatively weak C-I bond in this compound makes it susceptible to homolytic cleavage upon exposure to heat or light, generating perfluoroalkyl radicals.

C-I Bond Homolysis:

I(CF₂)₄I → I(CF₂)₄• + I•

The perfluoroalkyl radical, I(CF₂)₄•, is a key intermediate in various transformations, including polymerizations and additions to unsaturated systems. The bond dissociation energy of the C-I bond in perfluoroalkyl iodides is a key determinant of the ease of radical formation.

Table 1: Calculated Electronic Properties of this compound Co-crystals

| Property | Phenazine Co-crystal (PHEF) | Acridine Co-crystal (ACRF) |

| HOMO Energy (eV) | -5.68 | -5.39 |

| LUMO Energy (eV) | -3.71 | -3.59 |

| HOMO-LUMO Gap (eV) | 1.97 | 1.80 |

Data extracted from a study on co-crystals of this compound.[1]

Nucleophilic Substitution Reactions

The carbon atoms attached to the iodine atoms are electrophilic and thus susceptible to attack by nucleophiles, leading to the displacement of the iodide ion, which is an excellent leaving group.

Reaction with Nucleophiles:

Nu⁻ + I(CF₂)₄I → Nu(CF₂)₄I + I⁻

Nu(CF₂)₄I + Nu⁻ → Nu(CF₂)₄Nu + I⁻

Due to the presence of two C-I bonds, both mono- and di-substitution products can be obtained, depending on the stoichiometry and reaction conditions. The perfluorinated carbon chain significantly influences the reactivity of the electrophilic centers.

Visualizing Reaction Pathways and Workflows

Logical Workflow for Theoretical Reactivity Analysis

Caption: A logical workflow for the theoretical analysis of molecular reactivity.

Generalized Radical Reaction Pathway

Caption: A generalized pathway for radical reactions of this compound.

Generalized Nucleophilic Substitution Pathway (SN2)

Caption: A generalized pathway for nucleophilic substitution on this compound.

Conclusion

The reactivity of this compound is a rich area of study with significant implications for synthetic chemistry and materials science. Theoretical and computational methods provide a powerful lens through which to understand and predict its behavior. The C-I bond is the focal point of its reactivity, susceptible to both homolytic cleavage to form radicals and heterolytic cleavage via nucleophilic attack. The insights gained from computational studies, such as the analysis of frontier molecular orbitals and reaction pathways, are invaluable for the rational design of experiments and the development of novel applications for this versatile fluorinated compound. Further dedicated theoretical investigations into the specific reaction dynamics of this compound will undoubtedly continue to advance its utility in various scientific and industrial fields.

References

spectroscopic data for 1,4-diiodooctafluorobutane (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Analysis of 1,4-Diiodooctafluorobutane

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for this compound (C₄F₈I₂), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. While specific experimental spectra for this compound are not widely available in public databases, this document outlines the theoretically predicted data based on its chemical structure and established spectroscopic principles. Furthermore, it details the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from the analysis of its molecular structure, I(CF₂)₄I, and general principles of spectroscopy for fluorinated and halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the molecule, two distinct fluorine environments and two distinct carbon environments are expected.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Position | Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Coupling Constants (J) |

| -CF₂-I (α-fluorines) | -50 to -70 | Triplet of triplets (tt) | JFα-Fβ, JFα-Cβ |

| -CF₂-CF₂- (β-fluorines) | -110 to -130 | Triplet of triplets (tt) | JFβ-Fα, JFβ-Cα |

| Note: Chemical shifts are referenced relative to CFCl₃. The large chemical shift range is a characteristic feature of ¹⁹F NMR spectroscopy.[1][2][3] |

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Chemical Shift (δ) Range (ppm) | Predicted Multiplicity (Proton Decoupled) | Coupling Constants (J) |

| C F₂-I (α-carbon) | 90 to 110 | Triplet (t) due to ¹JC-F coupling | Large ¹JC-F (~250-350 Hz) |

| -C F₂-C F₂- (β-carbon) | 100 to 120 | Triplet (t) due to ¹JC-F coupling | Large ¹JC-F (~250-350 Hz) |

| Note: Increasing substitution with iodine on an alkyl chain can cause a high-field (upfield) shift compared to other halogens.[4] |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions corresponding to carbon-fluorine bond vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 1300 - 1000 | C-F Stretch | Strong |

| 800 - 700 | CF₂ Bending/Wagging | Medium |

| 600 - 500 | C-I Stretch | Weak - Medium |

Mass Spectrometry (MS)

The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule. Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern of the molecular ion peak.[5]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

| ~454 | [C₄F₈I₂]⁺˙ (Molecular Ion, M⁺˙) | Corresponds to the molecular weight of 453.84 g/mol .[6][7] |

| ~327 | [M - I]⁺ | Loss of a single iodine atom, a common fragmentation for iodoalkanes. |

| ~200 | [C₂F₄I]⁺ | Cleavage of the central C-C bond. |

| ~127 | [I]⁺ | Iodine cation. |

| ~100 | [C₂F₄]⁺˙ | Fragment corresponding to tetrafluoroethylene radical cation. |

| Note: The fragmentation of halogenoalkanes often involves the loss of the halogen radical.[8] |

Experimental Protocols

The following sections describe the standard methodologies for acquiring the spectroscopic data outlined above.

NMR Spectroscopy Protocol (¹⁹F and ¹³C)

This protocol outlines the general procedure for analyzing a fluorinated liquid sample.

-

Sample Preparation:

-

Dissolve approximately 30 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a volume of 0.5-0.7 mL in a standard 5 mm NMR tube.[9]

-

Ensure the solution is homogeneous. If necessary, vortex the tube gently.

-

A fluorine-containing reference standard may be added, although modern spectrometers can use an internal deuterium lock for referencing.[10]

-

-

Instrument Setup:

-

The experiment is run on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁹F and ¹³C nuclei.[9]

-

The instrument is tuned to the respective frequencies for ¹⁹F and ¹³C.

-

-

Data Acquisition:

-

¹⁹F NMR: A standard 1D ¹⁹F experiment is acquired, often with ¹H decoupling.[10] Key parameters include setting the correct spectral width to cover the large chemical shift range of fluorine, an appropriate relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.[11]

-

¹³C NMR: A standard 1D ¹³C experiment is acquired with ¹H broadband decoupling. This simplifies the spectrum to show only C-F couplings.[4] Due to the low natural abundance of ¹³C and signal splitting from fluorine, a larger number of scans is typically required compared to ¹H NMR.

-

2D NMR (Optional): To aid in structural assignment, 2D correlation experiments such as ¹⁹F-¹³C HETCOR (Heteronuclear Correlation) can be performed to unambiguously link fluorine and carbon signals.[11]

-

IR Spectroscopy Protocol

For a liquid sample like this compound, a "neat" spectrum is easily obtained.[12]

-

Sample Preparation:

-

Place one clean, dry infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.[13]

-

Using a pipette, place one to two drops of neat this compound onto the center of the plate.[14]

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.[14]

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of an FT-IR (Fourier-Transform Infrared) spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

-

Post-Analysis:

-

Clean the salt plates thoroughly with a dry solvent (e.g., dry acetone or chloroform) and return them to a desiccator for storage.[13]

-

Mass Spectrometry Protocol

This protocol describes analysis using electrospray ionization (ESI), a common 'soft' ionization technique.

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile.[15]

-

Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in the same solvent. High concentrations can contaminate the instrument.[15]

-

If necessary, filter the final solution to remove any particulates.

-

Transfer the diluted sample to an appropriate autosampler vial.

-

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.[16]

-

The instrument is operated in either positive or negative ion mode. For halogenated compounds, both modes may be explored.

-

The key steps involve generating gas-phase ions (ionization), separating them based on their mass-to-charge ratio (m/z) in a mass analyzer, and detecting the ions.[16][17]

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. In this technique, the molecular ion is selected, fragmented in a collision cell, and the resulting fragment ions are analyzed.[16]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Logical workflow for compound identification using NMR, IR, and MS.

References

- 1. biophysics.org [biophysics.org]

- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY—To extract 1D 19F NMR spectrum of each compound— | Applications Notes | JEOL Ltd. [jeol.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Octafluoro-1,4-diiodobutane 98 375-50-8 [sigmaaldrich.com]

- 7. Octafluoro-1,4-diiodobutane, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. youtube.com [youtube.com]

- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ursinus.edu [ursinus.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. webassign.net [webassign.net]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. emeraldcloudlab.com [emeraldcloudlab.com]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide on the Discovery and History of Perfluoroalkyl Iodides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A Historical Chronicle of Perfluoroalkyl Iodides

The journey of perfluoroalkyl iodides is intrinsically linked to the broader history of organofluorine chemistry, which began to flourish in the mid-20th century.[1][2][3]

Early Developments in Organofluorine Chemistry: The synthesis of the first organofluorine compound is credited to Alexander Borodin in 1862.[1] However, it was the work of Frédéric Swarts in the 1890s on halogen exchange reactions that laid the practical groundwork for future advancements.[4] The industrial production of fluorochemicals began in the 1930s with DuPont's commercialization of chlorofluorocarbons (CFCs) as refrigerants.[4]

The Dawn of Perfluoroalkyl Iodides (1940s-1950s): The synthesis of perfluoroalkyl iodides is a significant milestone in the timeline of organofluorine chemistry. Key contributions during this era came from British chemist R. N. Haszeldine. His pioneering work in the late 1940s and early 1950s established fundamental methods for the synthesis of PFAIs and explored their reactivity.[2] A landmark 1949 publication by Haszeldine in the Journal of the Chemical Society detailed the reaction of iodotrifluoromethane with ethylene and tetrafluoroethylene, laying the groundwork for the telomerization process.

The Rise of Telomerization: The 1950s saw the development and refinement of telomerization as the primary industrial method for producing a range of perfluoroalkyl iodides.[5][6][7] This process, involving the reaction of a "telogen" (such as perfluoroethyl iodide) with a "taxogen" (such as tetrafluoroethylene), allowed for the controlled synthesis of longer-chain PFAIs.[5][6][7] Companies like DuPont were instrumental in patenting and scaling up these processes for commercial production.[8][9]

Expansion of Synthetic Methodologies: While telomerization remains a key industrial process, other synthetic routes have been explored and refined over the decades. The Hunsdiecker reaction, adapted for perfluorinated carboxylic acids, provided an alternative route to PFAIs.[9][10][11][12][13] This involves the reaction of silver salts of perfluorocarboxylic acids with iodine.[9][10][11][12][13]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of perfluoroalkyl iodides can be achieved through several key methods. The following sections provide detailed experimental protocols for the most significant of these.

Telomerization of Tetrafluoroethylene with Perfluoroethyl Iodide

This method is a cornerstone of industrial PFAI production, allowing for the synthesis of a homologous series of perfluoroalkyl iodides.[5][14]

Reaction Scheme:

C₂F₅I + nCF₂=CF₂ → C₂F₅(CF₂CF₂)nI

Experimental Protocol:

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, pressure transducer, and gas inlet/outlet valves is required. The reactor must be scrupulously cleaned and dried to remove any potential radical inhibitors.

-

Charging the Reactor: The reactor is charged with perfluoroethyl iodide (C₂F₅I), which acts as the telogen. The amount will depend on the desired chain length and scale of the reaction.

-

Initiation: The reaction can be initiated thermally or with a radical initiator. For thermal initiation, the reactor is sealed and heated to a temperature typically in the range of 200-300 °C. The pressure will increase as the tetrafluoroethylene is introduced.

-

Addition of Tetrafluoroethylene (TFE): Gaseous tetrafluoroethylene (TFE) is introduced into the reactor under pressure. The rate of addition and the total amount of TFE are critical parameters that control the distribution of the resulting telomers. A continuous or staged addition of TFE can be used to optimize the yield of the desired chain length.[14]

-

Reaction Monitoring: The reaction progress is monitored by observing the pressure drop as the TFE is consumed.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess pressure is vented. The crude product, a mixture of perfluoroalkyl iodides of varying chain lengths, is collected. The individual telomers are then separated by fractional distillation under reduced pressure.

Hunsdiecker Reaction of Silver Perfluorocarboxylates

This method provides a useful laboratory-scale synthesis of perfluoroalkyl iodides from the corresponding perfluorinated carboxylic acids.[9][10][11][12][13]

Reaction Scheme:

R_fCO₂Ag + I₂ → R_fI + CO₂ + AgI

Experimental Protocol:

-

Preparation of the Silver Salt: The perfluorinated carboxylic acid is neutralized with an aqueous solution of silver nitrate. The resulting silver perfluorocarboxylate is collected by filtration, washed with water, and thoroughly dried under vacuum. It is crucial that the silver salt is anhydrous.

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with the dry silver perfluorocarboxylate and a non-polar solvent such as carbon tetrachloride.

-

Addition of Iodine: A stoichiometric amount of iodine is added to the suspension.

-

Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The reaction is typically complete within a few hours, indicated by the cessation of carbon dioxide evolution and the formation of a silver iodide precipitate.

-

Work-up and Purification: The reaction mixture is cooled, and the silver iodide precipitate is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water and drying over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed by distillation, and the resulting crude perfluoroalkyl iodide is purified by fractional distillation.

Quantitative Data of Perfluoroalkyl Iodides

The physical and spectroscopic properties of perfluoroalkyl iodides are crucial for their identification, purification, and application in synthesis. The following tables summarize key quantitative data for a series of linear perfluoroalkyl iodides.

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n_D at 20°C) |

| Iodomethane | CH₃I | 141.94 | 42.4 | 2.28 | 1.531 |

| Iodotrifluoromethane | CF₃I | 195.91 | -22.5 | 2.36 (at -22.5°C) | - |

| Pentafluoroethyl iodide | C₂F₅I | 245.92 | 12-13[15] | 2.085[15] | - |

| Heptafluoropropyl iodide | C₃F₇I | 295.93 | 41 | 2.05 | 1.327 |

| Nonafluorobutyl iodide | C₄F₉I | 345.94 | 66-67 | 2.01 (at 25°C) | 1.3285 |

| Tridecafluorohexyl iodide | C₆F₁₃I | 445.95 | 117 | 2.063 | 1.3285 |

| Heptadecafluorooctyl iodide | C₈F₁₇I | 545.96 | 160-161 | 2.067 | 1.329 |

| Henicosafluorodecyl iodide | C₁₀F₂₁I | 645.97 | 198-200 | - | - |

| Pentacosafluorododecyl iodide | C₁₂F₂₅I | 745.98 | 235-238 | - | - |

¹⁹F NMR Spectroscopic Data

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of perfluoroalkyl iodides. The chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm). The terminal -CF₃ group, the -CF₂- groups along the chain, and the -CF₂I group at the other end of the molecule exhibit characteristic chemical shifts.[8][16][17][18]

| Compound | -CF₃ (δ, ppm) | -CF₂- (δ, ppm) | -CF₂I (δ, ppm) |

| C₂F₅I | ~ -86 | - | ~ -118 |

| C₃F₇I | ~ -81 | ~ -128 | ~ -65 |

| C₄F₉I | ~ -81 | ~ -122, -126 | ~ -65 |

| C₆F₁₃I | ~ -81 | ~ -122, -123, -124, -126 | ~ -65 |

| C₈F₁₇I | ~ -81 | ~ -122 (multiple), -123, -124, -126 | ~ -65 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and other experimental conditions. The signals for the internal -CF₂- groups in longer chains often appear as complex multiplets.

Applications in Drug Development and Signaling Pathways

Perfluoroalkyl iodides are valuable precursors in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of perfluoroalkyl groups can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to its biological target.[6][19]

Role in the Synthesis of PET Tracers

A significant application of perfluoroalkyl iodides in modern drug development is in the synthesis of Positron Emission Tomography (PET) tracers.[5][20][21][22] These radiolabeled molecules allow for the non-invasive visualization and quantification of biological processes in vivo. The synthesis of these tracers often involves the introduction of a fluorine-18 (¹⁸F) isotope. While perfluoroalkyl iodides themselves do not contain ¹⁸F, they are used to construct the non-radioactive precursors which are then subjected to radiofluorination.

Perfluoroalkylated Compounds and Cellular Signaling

While the direct modulation of signaling pathways by perfluoroalkyl iodides themselves is not their primary application, the compounds synthesized from them can have profound effects on cellular signaling. The broader class of per- and polyfluoroalkyl substances (PFAS) has been shown to interact with various signaling pathways, including those mediated by peroxisome proliferator-activated receptors (PPARs), the estrogen receptor, and other nuclear receptors.[1][23]

For instance, certain perfluoroalkylated compounds have been investigated for their potential as anticancer agents. The incorporation of a perfluoroalkyl chain can enhance the drug's ability to penetrate cell membranes and interact with intracellular targets. One such target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

References

- 1. mdpi.com [mdpi.com]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. grokipedia.com [grokipedia.com]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. adichemistry.com [adichemistry.com]

- 12. SATHEE: Chemistry Hunsdiecker Reaction [satheejee.iitk.ac.in]

- 13. Hunsdiecker Reaction: Mechanism, Steps & Applications Explained [vedantu.com]

- 14. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 15. Pentafluoroethyl iodide - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. dovepress.com [dovepress.com]

- 18. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Toward a Mechanistic Understanding of Poly- and Perfluoroalkylated Substances and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety Information for 1,4-Diiodooctafluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth health and safety information for 1,4-diiodooctafluorobutane (CAS No. 375-50-8), a crucial reagent in various laboratory and chemical synthesis applications. The following sections detail the physical and chemical properties, known hazards, handling and storage procedures, emergency measures, and disposal considerations. All quantitative data is summarized for clarity, and where available, experimental methodologies are described.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C4F8I2 | [1][2] |

| Molecular Weight | 453.83 g/mol | [1][2] |

| Physical State | Liquid | [1][3] |

| Appearance | Colorless to yellow or pink liquid | [1] |

| Odor | No information available | [2][3] |

| Melting Point | -9 °C / 15.8 °F | [1][3] |

| Boiling Point | 150 °C / 302 °F @ 760 mmHg | [1][3] |

| Density | 2.474 g/mL | [1] |

| Refractive Index | 1.4280 to 1.4320 (20°C, 589nm) | [1] |

| Solubility | No information available | [4] |

| Vapor Pressure | No information available | [3] |

| Flash Point | No information available | [2][3] |

| Autoignition Temperature | No information available | [3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] The primary hazards are summarized in Table 2.

| Hazard Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H336: May cause drowsiness or dizziness |

Signal Word: Warning[3]

Target Organs: Respiratory system, Central nervous system (CNS)[3]

Toxicological Information

Experimental Protocols for Toxicity Testing

While specific experimental data for this compound is limited, the following are detailed methodologies for key toxicological assessments that would be employed to evaluate the safety of such a chemical, based on standardized guidelines.

3.1.1. Acute Dermal Irritation/Corrosion

This test is designed to determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Test Guideline: Based on OECD Guideline 404.

-

Test Animal: Albino rabbit.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL of the test substance is applied to a small gauze patch.

-

The patch is applied to the prepared skin and held in place with a semi-occlusive dressing for a period of 4 hours.

-

After the exposure period, the patch is removed, and the skin is gently cleansed.

-

The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored according to a standardized scale.

-

3.1.2. Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause damage to the eye.

-

Test Guideline: Based on OECD Guideline 405.

-

Test Animal: Albino rabbit.

-

Procedure:

-

The eyes of the test animal are examined for any pre-existing irritation.

-

0.1 mL of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyelids are held shut for approximately one second.

-

The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

The severity of the lesions is scored according to a standardized scale.

-

3.1.3. Acute Inhalation Toxicity

This test assesses the potential for a substance to cause adverse effects when inhaled.

-

Test Guideline: Based on OECD Guideline 403.

-

Test Animal: Rat.

-

Procedure:

-

Animals are placed in a whole-body or nose-only exposure chamber.

-

The test substance is generated as a vapor or aerosol at a specific concentration in the chamber's atmosphere.

-

Animals are exposed for a fixed period, typically 4 hours.

-

Following exposure, the animals are observed for signs of toxicity and mortality for at least 14 days.

-

The concentration of the substance that is lethal to 50% of the test animals (LC50) is determined.

-

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is a primary defense against exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection:

-

Respiratory Protection:

PPE Selection Workflow

First Aid Measures

In case of exposure, immediate action is crucial.

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

-

Clean mouth with water and drink plenty of water afterwards.

-

Do NOT induce vomiting.

-

Seek medical attention.

-

First Aid Response Flowchart

Firefighting Measures

While a flash point has not been determined for this compound, appropriate measures should be in place in case of a fire involving this chemical.

-

Suitable Extinguishing Media:

-

Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.

-

For halogenated hydrocarbons, dry chemical, carbon dioxide (CO2), or foam extinguishers are generally suitable. Halon extinguishers are also effective but are being phased out due to environmental concerns.[3]

-

-

Unsuitable Extinguishing Media:

-

Do not use a solid water stream as it may scatter and spread the fire.

-

-

Specific Hazards Arising from the Chemical:

-

Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[4]

-

-

Protective Equipment for Firefighters:

-

As in any fire, wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Accidental Release Measures

In the event of a spill or release, the following steps should be taken:

-

Personal Precautions:

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.

-

Wear appropriate personal protective equipment.

-

-

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.

-

-

Methods for Containment and Cleaning Up:

-

Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

-

Keep in suitable, closed containers for disposal.

-

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

-

Reactivity: The substance is not known to be reactive under normal conditions.[4]

-

Chemical Stability: Stable under recommended storage conditions, but is sensitive to light.[3][5]

-

Conditions to Avoid:

-

Excess heat.

-

Exposure to light.

-

Incompatible products.[3]

-

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[3]

Disposal Considerations

Waste from this compound must be disposed of in accordance with federal, state, and local environmental control regulations.

-

Waste Disposal Method:

-

Dispose of this material and its container at a licensed hazardous waste collection point.

-

Do not allow the product to be released into the environment.

-

-

Contaminated Packaging:

-

Empty containers should be taken to an approved waste handling site for recycling or disposal.

-

This guide is intended to provide comprehensive health and safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Solubility of 1,4-Diiodooctafluorobutane: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,4-diiodooctafluorobutane in common organic solvents, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the existing qualitative information in a structured format. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of solubility, empowering researchers to ascertain precise values for their specific applications. This guide also includes a visual workflow diagram for the proposed experimental protocol to ensure clarity and reproducibility.

Introduction

This compound (C₄F₈I₂) is a perfluorinated alkyl iodide that serves as a versatile building block in organic synthesis, polymer chemistry, and materials science.[1] Its utility in these fields is often dependent on its solubility characteristics in various reaction and processing media. Understanding the solubility of this compound is crucial for designing synthetic routes, developing purification strategies, and formulating products. This guide aims to consolidate the known solubility information and provide a practical framework for its quantitative determination.

Qualitative Solubility of this compound

Publicly available data on the solubility of this compound in organic solvents is primarily qualitative. The following table summarizes the reported solubility characteristics.

| Solvent | Formula | Type | Reported Solubility |

| Chloroform | CHCl₃ | Halogenated | Sparingly Soluble[1][2][3][4][5] |

| Hexane | C₆H₁₄ | Nonpolar | Slightly Soluble[1][2][3][4][5] |

| Water | H₂O | Polar Protic | 9.3 mg/L (at 20°C)[1][4][5] |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized yet detailed protocol for the experimental determination of the solubility of this compound in a given organic solvent. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS)

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Internal standard (a stable, soluble compound not present in the sample, e.g., a higher perfluoroalkane)

Procedure

-

Preparation of Stock Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24-48 hours is recommended, but the optimal time should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 12 hours to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the undissolved solute.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved material at the bottom.

-

Filter the collected supernatant through a 0.2 µm PTFE syringe filter into a volumetric flask.

-

Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantitative Analysis:

-

Add a known amount of the internal standard to both the calibration standards and the diluted samples.

-

Analyze the samples and standards using GC-ECD or GC-MS. The choice of detector will depend on the required sensitivity and selectivity.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the standards.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

- 1. This compound CAS#: 375-50-8 [m.chemicalbook.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 375-50-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 375-50-8 [amp.chemicalbook.com]

Molecular Structure and Conformation of 1,4-Diiodooctafluorobutane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diiodooctafluorobutane (I(CF2)4I) is a key building block in supramolecular chemistry and materials science, primarily utilized for its capacity to form strong halogen bonds. A thorough understanding of its molecular structure and conformational preferences is crucial for the rational design of novel materials and crystalline solids. This technical guide provides a detailed analysis of the molecular structure and conformational isomerism of this compound, drawing upon analogous data from computational and experimental studies of perfluoroalkanes. While specific experimental data on the isolated molecule is limited, this guide synthesizes available information to present a comprehensive overview of its expected structural parameters and conformational behavior.

Molecular Structure

The molecular structure of this compound is characterized by a four-carbon perfluorinated backbone capped by iodine atoms at the terminal positions. The high electronegativity of the fluorine atoms significantly influences the geometry and electronic properties of the carbon chain.

Bond Lengths and Angles

Table 1: Predicted Molecular Geometry of this compound (based on computational data for analogous perfluoroalkanes)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C | 1.54 - 1.56 |

| C-F | 1.34 - 1.36 |

| C-I | 2.13 - 2.15 |

| Bond Angles (°) | |

| ∠C-C-C | 112 - 116 |

| ∠F-C-F | 108 - 110 |

| ∠C-C-F | 108 - 110 |

| ∠C-C-I | 110 - 112 |

Conformational Analysis

Rotation around the central C-C bond in this compound gives rise to different spatial arrangements of the iodine atoms, known as conformers or rotational isomers. Based on studies of similar perfluoroalkanes, the primary conformers are the anti and gauche forms.

-

Anti (or trans) Conformer: The iodine atoms are positioned at a dihedral angle of approximately 180° with respect to each other. This conformation is typically the most stable due to minimized steric hindrance.

-

Gauche Conformer: The iodine atoms are at a dihedral angle of approximately 60°. This conformation is generally higher in energy than the anti form.

Computational studies on perfluorobutane have shown that the anti conformer is the global minimum on the potential energy surface. A similar preference is expected for this compound.

Table 2: Predicted Conformational Energy Differences for this compound (by analogy with perfluorobutane)

| Conformer | Dihedral Angle (I-C-C-I) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0 (most stable) |

| Gauche | ~60° | 0.8 - 1.5 |

The equilibrium between these conformers can be visualized as a dynamic process.

Experimental Protocols

While specific experimental data for the conformational analysis of isolated this compound is scarce, the following experimental and computational techniques are standard for such investigations.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules in the gas jet.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution function, from which bond lengths, bond angles, and the relative populations of different conformers can be determined by fitting to a molecular model.

X-ray Crystallography